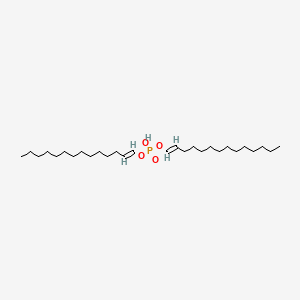

Ditetradecenyl hydrogen phosphate

Description

Ditetradecenyl hydrogen phosphate (CAS: 64509-06-4) is an organophosphate compound with the molecular formula C₂₈H₅₅O₄P and a molecular weight of 486.71 g/mol . Structurally, it consists of two tetradecenyl (14-carbon) alkyl chains attached to a phosphate group. The "tetradecenyl" designation indicates the presence of unsaturated bonds (likely one double bond) in the hydrocarbon chains, which distinguishes it from fully saturated analogs. This compound is primarily utilized in industrial applications such as surfactants, lubricants, or emulsifiers due to its amphiphilic nature .

Properties

CAS No. |

64509-06-4 |

|---|---|

Molecular Formula |

C28H55O4P |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

bis[(E)-tetradec-1-enyl] hydrogen phosphate |

InChI |

InChI=1S/C28H55O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3,(H,29,30)/b27-25+,28-26+ |

InChI Key |

XKSJRFAHLKESRD-NBHCHVEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/OP(=O)(O/C=C/CCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCC=COP(=O)(O)OC=CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditetradecenyl hydrogen phosphate typically involves the reaction of tetradecenyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecenyl phosphorodichloridate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

similar compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ditetradecenyl hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphates and phosphoric acids.

Reduction: Reduction reactions can convert this compound into phosphites.

Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include various phosphates, phosphoric acids, and substituted phosphates .

Scientific Research Applications

Ditetradecenyl hydrogen phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: It is studied for its potential role in biological systems, particularly in the modification of biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of ditetradecenyl hydrogen phosphate involves its ability to act as a hydrogen atom transfer (HAT) agent. This allows it to participate in the functionalization of C(sp3)–H bonds, which is a crucial step in many organic synthesis reactions. The compound generates phosphate radicals that facilitate these transformations .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Saturation : Ditetradecenyl’s unsaturated 14C chains reduce packing efficiency compared to saturated analogs like dihexadecyl (C₁₆) or dioctadecyl (C₁₈) phosphates. This lowers its melting point and enhances fluidity, making it suitable for low-temperature applications .

- Molecular Weight : Longer alkyl chains (e.g., C₁₆, C₁₈) increase molecular weight and hydrophobicity, favoring use in lipid bilayers or lubricants. Ditetradecenyl balances moderate hydrophobicity with unsaturated flexibility.

- Functional Groups : Methyl phosphate (C₁) is highly water-soluble but lacks surfactant properties. Dimethyl phenyl phosphate’s aromatic group introduces rigidity, diverging from alkyl phosphates’ typical fluidity .

2.2 Physical and Chemical Properties

- Melting Points: Dihexadecyl hydrogen phosphate: 74–75°C . this compound: Expected to be lower due to unsaturated chains (exact data unavailable).

Solubility :

Reactivity :

- Saturated alkyl phosphates (e.g., dihexadecyl) are chemically stable.

- Unsaturated chains in ditetradecenyl may undergo oxidation or polymerization under harsh conditions.

Functional Insights :

- Ditetradecenyl’s unsaturated chains make it suitable for applications requiring flexibility (e.g., low-temperature lubricants).

- Dihexadecyl and dioctadecyl phosphates are preferred for stable surfactant matrices (e.g., lipid bilayers) .

- Methyl phosphate’s small size enables use in catalytic systems, while dimethyl phenyl phosphate’s aromaticity aids in polymer modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.